5-[(Ethanesulfonyl)amino]pentanoic acid
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Overview
Description
5-[(Ethanesulfonyl)amino]pentanoic acid is an organic compound that features a pentanoic acid backbone with an ethanesulfonylamino substituent at the fifth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Ethanesulfonyl)amino]pentanoic acid typically involves the reaction of pentanoic acid derivatives with ethanesulfonyl chloride in the presence of a base. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.
Base: Bases such as triethylamine or pyridine are used to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(Ethanesulfonyl)amino]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ethanesulfonyl group to an ethanethiol group.
Substitution: Nucleophilic substitution reactions can replace the ethanesulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Ethanethiol derivatives.
Substitution: Various substituted pentanoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(Ethanesulfonyl)amino]pentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(Ethanesulfonyl)amino]pentanoic acid involves its interaction with specific molecular targets. The ethanesulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-Aminopentanoic acid: A similar compound with an amino group instead of an ethanesulfonylamino group.
5-Azido-pentanoic acid: Contains an azido group, which can be used for click chemistry applications.
5-Amino-1-pentanol:
Uniqueness
5-[(Ethanesulfonyl)amino]pentanoic acid is unique due to the presence of the ethanesulfonylamino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
872841-58-2 |
---|---|
Molecular Formula |
C7H15NO4S |
Molecular Weight |
209.27 g/mol |
IUPAC Name |
5-(ethylsulfonylamino)pentanoic acid |
InChI |
InChI=1S/C7H15NO4S/c1-2-13(11,12)8-6-4-3-5-7(9)10/h8H,2-6H2,1H3,(H,9,10) |
InChI Key |
KUDXJOYWUFTEIE-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NCCCCC(=O)O |
Origin of Product |
United States |
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